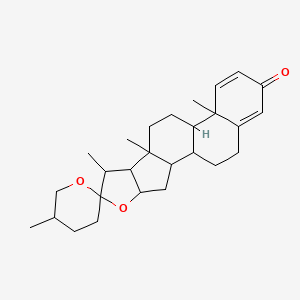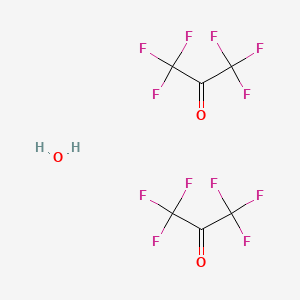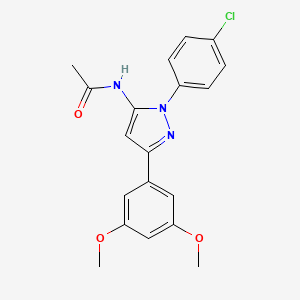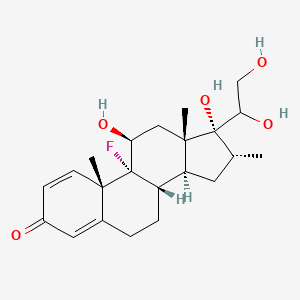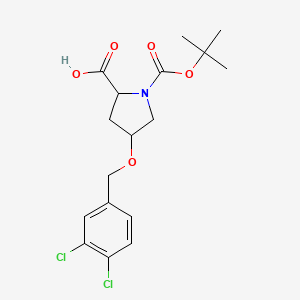
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves the following steps:
Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the 3,4-dichlorobenzyloxy substituent: The protected proline is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the 3,4-dichlorobenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position of the 3,4-dichlorobenzyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Deprotected Product: (4R)-4-(3,4-dichlorobenzyloxy)-L-proline.
Oxidation Products: Compounds with oxidized benzylic positions.
Reduction Products: Compounds with reduced benzylic positions.
科学研究应用
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting proline-rich regions in proteins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving proline metabolism and its role in various biological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzyloxy group may enhance the compound’s binding affinity to these targets, while the proline moiety can influence the compound’s overall conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4R)-1-Boc-4-(benzyloxy)-L-proline: Similar structure but lacks the chlorine atoms on the benzyl group.
(4R)-1-Boc-4-(4-chlorobenzyloxy)-L-proline: Contains a single chlorine atom on the benzyl group.
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline: Contains chlorine atoms at different positions on the benzyl group.
Uniqueness
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzyl group. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
分子式 |
C17H21Cl2NO5 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22) |
InChI 键 |
FNFJITCDARCHLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


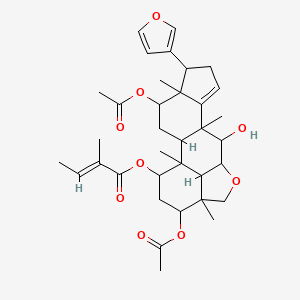
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
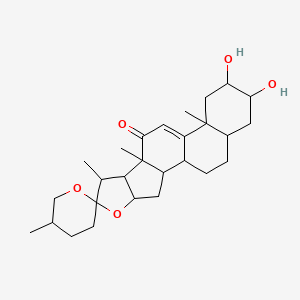
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
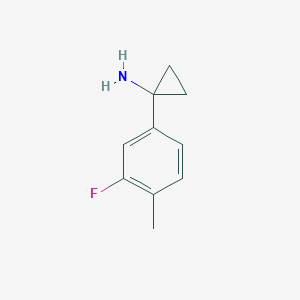
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)
![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
